1,3,6,8-Tetrachloropyrene

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) and their Halogenated Derivatives

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.gov Due to their widespread presence and potential for adverse health effects, PAHs are a significant focus of environmental research.

Halogenated PAHs (H-PAHs), including chlorinated and brominated derivatives, are a class of compounds that have drawn increasing attention. researchgate.net These compounds can be formed through various anthropogenic activities, including waste incineration, disinfection of water with chlorine, and industrial processes. nih.govresearchgate.net The addition of halogen atoms to the stable PAH structure can alter its physical, chemical, and toxicological properties.

Significance of Chlorinated Pyrenes in Environmental and Chemical Research

Chlorinated pyrenes, a subset of Cl-PAHs, are of particular interest due to their prevalence and potential environmental impact. Research has shown that chlorinated derivatives of pyrene (B120774) can be more toxic than the parent compound. researchgate.netresearchgate.net A key aspect of their toxicological profile is their ability to interact with the aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. researchgate.netnih.govpsu.edu Activation of the AhR can lead to a range of biological effects.

Studies have demonstrated that the chlorination of pyrene can occur during water treatment processes, leading to the formation of compounds such as 1-chloropyrene (B1222765) and dichloropyrenes. iwaponline.com The presence of bromide ions during chlorination can further lead to the formation of brominated and mixed halogenated pyrenes. nih.gov The formation of these derivatives is a concern for drinking water quality.

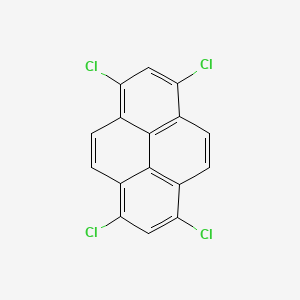

Structural Specificity and Research Relevance of 1,3,6,8-Tetrachloropyrene

Among the various chlorinated pyrenes, this compound is a compound of significant research interest due to its specific structure and high biological activity. The symmetrical substitution of four chlorine atoms at the 1, 3, 6, and 8 positions of the pyrene core confers distinct properties to the molecule.

Research has highlighted this compound for its potent induction of AhR activity. researchgate.netnih.gov One study found that it induced the greatest potency of EROD (ethoxyresorufin-O-deethylase) activity, a measure of AhR activation, among 22 tested low-molecular-weight PAHs and their chlorinated derivatives. nih.gov This high level of activity underscores its importance in toxicological assessments of environmental samples. The formation of this compound has been observed in the combustion of materials like polyvinyl chloride (PVC), where pyrene undergoes sequential chlorination. nih.gov

The following table summarizes the chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₁₆H₆Cl₄ |

| Molecular Weight | 340.02 g/mol |

| CAS Number | 81-29-8 |

Research Findings on Chlorinated Pyrenes

The table below presents a selection of research findings related to the biological activity of various chlorinated pyrenes, with a focus on their interaction with the aryl hydrocarbon receptor (AhR).

| Compound | Research Finding | Reference |

| This compound | Induced the highest EROD activity (83.1% of TCDD-max) among 22 tested Cl-PAHs. | nih.gov |

| 1-Chloropyrene | Identified as a major by-product of pyrene chlorination at pH 3.2. | iwaponline.com |

| 1,6-Dichloropyrene and 1,8-Dichloropyrene | Identified as by-products of pyrene chlorination. | iwaponline.com |

| 1-Chloropyrene | Did not induce significant CYP1A1 mRNA expression in MCF-7 cells. | psu.edu |

| Chlorinated Pyrenes (general) | Generally enhance AhR-mediated activity compared to parent PAHs. | researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetrachloropyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMEDCCXYQFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230838 | |

| Record name | Pyrene, 1,3,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-29-8 | |

| Record name | 1,3,6,8-Tetrachloropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 1,3,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,8-Tetrachloropyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene, 1,3,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-tetrachloropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Chemical Modifications of 1,3,6,8 Tetrachloropyrene

De Novo Synthesis Strategies for Tetrachloropyrene Isomers

The synthesis of tetrachloropyrene isomers can be approached through direct chlorination of the parent pyrene (B120774) molecule or via more controlled multi-step synthetic routes designed to achieve specific isomer distributions.

Direct Chlorination Approaches

Direct chlorination of pyrene typically leads to a mixture of chlorinated products, with the degree and regioselectivity of chlorination being highly dependent on the reaction conditions. The combustion of polyvinyl chloride (PVC) in the presence of pyrene has been shown to produce a range of chlorinated pyrenes, including 1-chloropyrene (B1222765), 1,3-dichloropyrene, 1,6-dichloropyrene, 1,8-dichloropyrene, 1,3,6-trichloropyrene, and the desired 1,3,6,8-tetrachloropyrene nih.gov. This method, however, lacks selectivity and is more relevant to understanding the formation of these compounds as environmental pollutants rather than a targeted synthetic strategy.

A more controlled approach involves the reaction of pyrene with chlorine gas in an aqueous suspension of hydrochloric acid. This method has been patented for the preparation of various chlorine derivatives of pyrene google.com. By carefully controlling the reaction temperature and the rate of chlorine addition, it is possible to obtain polyhalogenated pyrenes google.com. However, isolating the pure this compound isomer from the resulting mixture of congeners can be challenging and often requires extensive purification steps.

Another direct halogenation method involves the use of a halogenating agent in an aqueous medium with finely divided pyrene at elevated temperatures (80-100°C) google.com. This process is capable of producing tetra- and hexachloropyrenes, although isomer separation remains a significant hurdle google.com. The transformation of pyrene in aqueous chlorination can also be influenced by the presence of other ions, such as bromide, which can lead to the formation of mixed halogenated species acs.org.

Multi-step Synthetic Pathways to this compound

To achieve higher regioselectivity and yield of the 1,3,6,8-isomer, multi-step synthetic strategies are often employed. These methods typically involve the introduction of directing groups onto the pyrene core, which then guide the subsequent chlorination steps.

One potential multi-step route involves the initial sulfonation of pyrene. A facile one-step sulfonating reaction of pyrene with fuming sulfuric acid in nitrobenzene (B124822) can produce 1,3,6,8-pyrenesulfonic acid sodium salt (PTSA) nih.govresearchgate.net. This tetra-sulfonated intermediate could then potentially be converted to this compound. While the direct conversion of sulfonic acids to aryl chlorides is not a standard high-yielding transformation, specific reagents and conditions, such as those involving thionyl chloride or other chlorinating agents in the presence of a catalyst, could be explored for this purpose.

| Reactant | Reagent | Product | Reference |

| Pyrene | Fuming sulfuric acid in nitrobenzene | 1,3,6,8-Pyrenesulfonic acid sodium salt | nih.govresearchgate.net |

Another plausible multi-step approach involves the synthesis of 1,3,6,8-tetrabromopyrene (B107014) as an intermediate. The bromination of pyrene can be controlled to selectively yield the 1,3,6,8-tetrabromo derivative. This tetrabrominated pyrene can then serve as a precursor for the synthesis of this compound through a halogen exchange reaction, for example, by treatment with a chloride source in the presence of a suitable catalyst.

Functionalization and Derivatization of the Pyrene Core

The chlorine atoms on the this compound core are susceptible to nucleophilic aromatic substitution and can serve as leaving groups in various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Aryl Substitutions on Pyrene Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of halogenated pyrenes.

| Reaction | Reactants | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Organohalide | Palladium complex | Aryl-substituted compound | researchgate.netnih.gov |

The Sonogashira coupling reaction provides a route to introduce alkyne functionalities onto the pyrene core by coupling a terminal alkyne with an aryl halide wikipedia.orgorganic-chemistry.org. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.orgnih.gov. The resulting ethynyl-pyrene derivatives are valuable building blocks for the synthesis of extended π-conjugated systems with interesting photophysical properties. The reactivity of the chlorine atoms in this compound in Sonogashira couplings would need to be optimized, potentially requiring more forcing reaction conditions or specialized catalysts compared to their bromo or iodo counterparts vinhuni.edu.vn.

Covalent Linkages for Supramolecular Architectures

The 1,3,6,8-tetrasubstituted pyrene motif is a versatile building block for the construction of well-defined supramolecular structures, including covalent organic frameworks (COFs). COFs are crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and electronics mdpi.comnih.gov.

The synthesis of pyrene-based COFs often utilizes 1,3,6,8-tetrasubstituted pyrene derivatives bearing reactive functional groups such as amines or aldehydes. For instance, 1,3,6,8-tetrakis(4-aminophenyl)pyrene and 1,3,6,8-tetrakis(4-formylphenyl)pyrene are common precursors that undergo condensation reactions to form imine- or azine-linked COFs mdpi.comnih.govgoogle.com.

While direct use of this compound in COF synthesis is not widely reported, it can be envisioned as a key starting material for the synthesis of these functionalized pyrene monomers. The chlorine atoms could be replaced by amino or formylphenyl groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, thus providing access to the necessary building blocks for COF synthesis.

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact and enhance safety. For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Exploring the use of water or other environmentally benign solvents for the chlorination of pyrene, as suggested in some patent literature, would be a significant step towards a more sustainable process google.com. For functionalization reactions like Suzuki and Sonogashira couplings, the use of aqueous media or recyclable ionic liquids can reduce the reliance on volatile and often toxic organic solvents vinhuni.edu.vnresearchgate.net.

Catalyst efficiency and recyclability are also crucial. The development of highly active palladium catalysts for cross-coupling reactions allows for lower catalyst loadings, which reduces cost and metal contamination in the final product. Furthermore, designing catalyst systems that can be easily separated from the reaction mixture and reused is a key goal in green chemistry researchgate.net.

Microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields researchgate.netrasayanjournal.co.in. Applying these technologies to the synthesis and functionalization of this compound could offer significant environmental and economic benefits researchgate.netrasayanjournal.co.in. For instance, microwave irradiation has been shown to be effective in Sonogashira coupling reactions, significantly reducing reaction times vinhuni.edu.vn.

Finally, a focus on atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic and more direct synthetic methods uniroma1.itmdpi.com.

| Green Chemistry Principle | Application in this compound Synthesis/Functionalization |

| Use of Safer Solvents | Aqueous chlorination, use of water or ionic liquids in cross-coupling reactions. |

| Energy Efficiency | Microwave-assisted synthesis, ultrasonication. |

| Catalysis | Use of highly active and recyclable palladium catalysts. |

| Atom Economy | Designing direct synthetic routes, minimizing protecting groups. |

Advanced Analytical Methodologies for the Detection and Quantification of 1,3,6,8 Tetrachloropyrene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 1,3,6,8-tetrachloropyrene, providing the necessary separation from complex sample matrices and isomeric compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds like this compound. Reversed-phase (RP) HPLC is a commonly employed mode for the analysis of this and similar compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For the separation of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective sielc.com. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. The detection is commonly performed using a UV-Vis detector, as polycyclic aromatic systems exhibit strong absorbance in the ultraviolet range. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Linear gradient from 60% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| This interactive table presents a typical set of starting conditions for the HPLC analysis of this compound. Users can modify the parameters to see how they might affect the separation. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. For a compound like this compound, which has a sufficiently high vapor pressure at elevated temperatures, GC offers excellent resolution and is often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of chlorinated PAHs. For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) are often employed. In GC-MS/MS, specific precursor-to-product ion transitions are monitored, which significantly reduces background noise and improves the limit of detection for the target analyte in complex environmental samples thermofisher.comnih.gov.

GC-HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion nemi.gov. This high degree of specificity is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula.

| Parameter | GC-MS/MS Condition | GC-HRMS Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold 10 min | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium at 1.2 mL/min | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |

| MS/MS Transitions | Specific precursor and product ions selected for this compound | N/A |

| Mass Resolution | N/A | >10,000 |

| This interactive table compares typical parameters for GC-MS/MS and GC-HRMS analysis of this compound. Modifying the parameters can illustrate the differences in the analytical approach. |

For highly complex samples containing numerous isomers of chlorinated PAHs, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers unparalleled separation power. In GC×GC, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution.

The use of a TOF-MS detector is advantageous in GC×GC as it provides fast acquisition rates, which are necessary to capture the very narrow peaks (typically <100 ms) eluting from the second-dimension column. This technique is particularly effective for the isomer-specific separation of tetrachloropyrenes and their differentiation from other halogenated PAHs in challenging matrices acs.orgchromatographyonline.com.

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and accurate quantification of this compound. The choice of mass spectrometric technique depends on the required level of sensitivity, selectivity, and the complexity of the sample matrix.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of the molecular ion and its fragments, which is a powerful tool for the unambiguous identification of this compound nemi.govlcms.cz.

When coupled with GC, HRMS can effectively differentiate the target analyte from matrix interferences that may have the same nominal mass. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight analyzers, is critical for achieving the necessary selectivity in complex environmental samples. For quantification, HRMS can be operated in a selected ion monitoring (SIM) mode, focusing on the accurate mass of the molecular ion of this compound to achieve low detection limits.

| Feature | Description |

| Mass Accuracy | Typically < 5 ppm, allowing for the confident determination of elemental composition. |

| Resolving Power | >10,000, enabling the separation of isobaric interferences. |

| Ionization | Electron Ionization (EI) is commonly used with GC, providing characteristic fragmentation patterns for structural elucidation. |

| Quantification | Utilizes the extraction of narrow mass-to-charge ratio windows around the exact mass of the target ion, leading to high signal-to-noise ratios and low limits of detection. |

| This interactive table outlines the key features of High-Resolution Mass Spectrometry for the analysis of this compound. Exploring these features can provide a deeper understanding of the technique's capabilities. |

Negative Ion Chemical Ionization (NICI) and Atmospheric Pressure Chemical Ionization (APCI)

Advanced mass spectrometry techniques are crucial for the selective and sensitive detection of halogenated compounds like this compound. Negative Ion Chemical Ionization (NICI) and Atmospheric Pressure Chemical Ionization (APCI) are two such powerful ionization methods.

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as those containing multiple chlorine atoms. In NICI, reagent gases are used to produce low-energy thermal electrons. Electronegative analytes like this compound can capture these electrons efficiently, a process known as electron capture ionization. This results in the formation of stable molecular anions [M]⁻ or [M-Cl+O]⁻, which can be detected with very high sensitivity and selectivity. This method is advantageous as it often produces less fragmentation than other techniques, simplifying the mass spectrum and concentrating the ion signal in the molecular ion, thereby enhancing detection limits.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is effective for analyzing thermally stable compounds with low to medium polarity. wikipedia.orgcreative-proteomics.com Unlike electrospray ionization (ESI), APCI ionizes samples in the gas phase. wikipedia.org The analyte solution is passed through a heated nebulizer, where it is vaporized and sprayed into a corona discharge. creative-proteomics.com This discharge ionizes the solvent and nitrogen gas, which then transfer a charge to the analyte molecules through gas-phase ion-molecule reactions. wikipedia.orgcreative-proteomics.com APCI is particularly useful as an interface for High-Performance Liquid Chromatography (HPLC) and is compatible with a wider range of nonpolar solvents and higher flow rates than ESI. wikipedia.orgcreative-proteomics.comnationalmaglab.org This makes it a versatile tool for the analysis of this compound, especially in complex environmental samples where chromatographic separation is necessary. wikipedia.org

| Ionization Technique | Principle | Suitability for this compound |

| NICI | Electron capture by electronegative compounds. | High sensitivity due to the four chlorine atoms, leading to stable negative ion formation. |

| APCI | Gas-phase ion-molecule reactions initiated by corona discharge. wikipedia.orgcreative-proteomics.com | Effective for thermally stable, moderately polar compounds; compatible with HPLC separation. creative-proteomics.comnationalmaglab.org |

Isotope Pattern Analysis for Highly Chlorinated Congeners

Isotope pattern analysis is a fundamental tool in mass spectrometry for the identification of compounds containing elements with multiple naturally occurring stable isotopes. libretexts.orgnih.gov Chlorine is an excellent example, as it exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.org This results in a characteristic isotopic signature for any chlorinated compound.

For a molecule like this compound, which contains four chlorine atoms, the mass spectrum will exhibit a distinct cluster of peaks corresponding to the different possible combinations of ³⁵Cl and ³⁷Cl isotopes. This isotopic cluster (M, M+2, M+4, M+6, M+8) has a unique intensity ratio that can be theoretically predicted. The presence of this specific pattern provides strong evidence for the number of chlorine atoms in the molecule, serving as a powerful confirmation of the analyte's identity. libretexts.orgnih.gov A qualitative analysis based on the comparison between theoretical and empirical isotopic patterns is a common method for identifying highly chlorinated pyrenes. nih.gov

The theoretical isotopic distribution for a molecule containing four chlorine atoms (Cl₄) can be calculated based on the natural abundances of the isotopes. This predictable pattern is crucial for distinguishing the target analyte from background noise and other co-eluting compounds in a complex sample matrix.

Theoretical Isotopic Distribution for a [C₁₆H₆Cl₄]⁻ Ion Cluster

| Isotopic Peak | Relative Mass | Theoretical Relative Intensity (%) |

|---|---|---|

| M | 100.00 | 100.0 |

| M+2 | 102.00 | 131.6 |

| M+4 | 104.00 | 65.6 |

| M+6 | 106.00 | 14.6 |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound in complex environmental matrices, such as soil, sediment, or biological tissues, requires meticulous sample preparation and extraction protocols. The primary goal of these procedures is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

A typical workflow for chlorinated hydrocarbons involves several key steps. researchgate.net First, the sample is collected and stored properly to prevent degradation. researchgate.net The extraction is commonly performed using organic solvents like dichloromethane (B109758) through methods such as Soxhlet extraction or pressurized liquid extraction. researchgate.net

Following extraction, a "cleanup" step is essential to remove co-extracted matrix components (e.g., lipids, humic acids) that can interfere with the analysis. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil. The choice of solvents and adsorbents is optimized to separate the nonpolar chlorinated pyrenes from more polar interferences.

Finally, the cleaned extract is concentrated, often by solvent evaporation under a gentle stream of nitrogen, to a small final volume before injection into the analytical instrument (e.g., GC-MS or HPLC-MS). Throughout this process, strict quality assurance and quality control (QA/QC) measures are imperative. This includes the use of high-purity solvents, pre-cleaned glassware, and the analysis of procedural blanks to ensure that the samples are not contaminated during preparation. researchgate.net

Development of Analytical Standards and Reference Materials

The foundation of accurate and reliable quantification in chemical analysis is the availability of high-purity analytical standards and certified reference materials (CRMs). researchgate.net For this compound, an analytical standard is a substance of known purity and concentration used to calibrate the analytical instrument and to identify the compound based on its retention time and mass spectrum.

The development of an analytical standard involves the chemical synthesis of the compound, followed by extensive purification to achieve a very high degree of purity. The identity and purity of the synthesized standard must be rigorously confirmed using multiple analytical techniques.

While standards for some chlorinated polycyclic aromatic hydrocarbons are available, obtaining them for highly chlorinated congeners can be challenging. nih.gov The lack of commercially available standards for compounds like penta- and hexa-chlorinated pyrenes has been noted as a barrier in research. nih.gov

Furthermore, the development of CRMs is critical for method validation and ensuring inter-laboratory data comparability. uantwerpen.be A CRM is a material, such as a sediment or fish tissue, that contains a certified concentration of the target analyte. uantwerpen.be The certification process is a comprehensive undertaking that includes:

Preparation and characterization of the bulk material.

Ensuring the homogeneity and long-term stability of the material.

Value assignment through inter-laboratory comparison studies involving multiple competent laboratories using different analytical methods. uantwerpen.be

The availability of a CRM for this compound would allow analytical laboratories to validate their measurement procedures and demonstrate the accuracy and traceability of their results. uantwerpen.be

Spectroscopic and Computational Characterization of 1,3,6,8 Tetrachloropyrene

Vibrational Spectroscopy

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light to provide a vibrational fingerprint of a molecule. While specific experimental Raman spectra for 1,3,6,8-tetrachloropyrene are not widely documented in publicly available literature, the expected spectrum can be inferred from the known behavior of pyrene (B120774) and its halogenated derivatives.

The Raman spectrum of this compound would be dominated by vibrational modes of the polycyclic aromatic pyrene core. Key features would include:

Ring Breathing Modes: Intense vibrations corresponding to the symmetric expansion and contraction of the pyrene ring system.

C-H Bending Modes: Vibrations associated with the in-plane and out-of-plane bending of the remaining carbon-hydrogen bonds on the aromatic ring.

C-C Stretching Modes: A series of bands related to the stretching of the carbon-carbon bonds within the pyrene backbone.

C-Cl Vibrations: Modes associated with the carbon-chlorine bonds. The introduction of chlorine atoms is expected to give rise to characteristic low-frequency stretching and bending vibrations.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. researchgate.net This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS could potentially be used for trace-level detection. The SERS spectrum would likely show enhancement of specific vibrational modes depending on the molecule's orientation and interaction with the metal surface.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-Cl Stretching | 550 - 800 | Medium |

| Ring Breathing | 1200 - 1400 | Strong |

| C=C Stretching (Aromatic) | 1500 - 1650 | Strong |

Note: This table is predictive and based on characteristic vibrational frequencies for similar structures. Specific experimental data for this compound is required for confirmation.

The IR spectrum would exhibit characteristic absorption bands corresponding to:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H Bending (Out-of-plane): These bands, found in the 650-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring.

C-Cl Stretching: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 650 - 900 |

Note: This table is based on general spectroscopic principles and data for analogous compounds. Experimental verification for this compound is necessary.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions, typically π→π* transitions in conjugated systems like pyrene. The parent pyrene molecule has a characteristic absorption spectrum with sharp vibronic features. wikipedia.org

For this compound, the extended π-system of the pyrene core is the primary chromophore. The addition of four chlorine atoms, which are auxochromes (substituents that can modify the absorption of a chromophore), is expected to cause a shift in the absorption maxima. Halogen substitution on an aromatic ring typically results in a bathochromic (red) shift of the π→π* absorption bands. libretexts.orgmsu.edu This is due to the electron-donating resonance effect of the halogens' lone pairs interacting with the aromatic π-system.

Studies on other 1,3,6,8-substituted pyrenes, such as 1,3,6,8-tetraphenylpyrene (B79053), show significant red-shifts in their absorption maxima compared to unsubstituted pyrene. aatbio.comaatbio.com For instance, 1,3,6,8-tetraphenylpyrene exhibits an excitation peak at 384 nm. aatbio.com While chlorine is a less bulky substituent than a phenyl group, a similar, albeit likely smaller, bathochromic shift is anticipated for this compound relative to the parent pyrene, which has absorption bands around 330 nm. wikipedia.org

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Pyrene and a Derivative

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Pyrene | Dichloromethane (B109758) | ~330 |

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides information about the electronic excited states of a molecule. Pyrene and its derivatives are well-known for their strong fluorescence. acs.org The fluorescence emission of pyrene is highly sensitive to the local environment, making it a useful molecular probe. wikipedia.org

Derivatives of pyrene substituted at the 1,3,6,8-positions, such as 1,3,6,8-tetraarylpyrenes, are known to be brightly fluorescent. ossila.com For example, 1,3,6,8-tetraphenylpyrene has a strong emission peak at 402 nm when excited at 384 nm in cyclohexane. aatbio.com This indicates a relatively small Stokes shift (the difference between the absorption and emission maxima).

It is highly probable that this compound also exhibits fluorescence, originating from the de-excitation of the first singlet excited state (S₁) to the ground state (S₀). The halogen atoms may, however, influence the fluorescence quantum yield and lifetime through the "heavy-atom effect," which can promote intersystem crossing to the triplet state, potentially increasing phosphorescence at the expense of fluorescence. Detailed experimental studies would be required to quantify these photophysical parameters for this compound.

Table 4: Photoluminescence Data for a Related Pyrene Derivative

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent |

|---|

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral (non-superimposable on its mirror image) molecules.

The this compound molecule itself is achiral and therefore would not exhibit a CD spectrum. However, a CD signal can be induced if the molecule is placed in a chiral environment or if it forms a complex with a chiral host molecule. For instance, studies have shown that pyrene-1,3,6,8-tetrasulphonate can exhibit an induced circular dichroism signal when it forms a complex with β-cyclodextrin, a chiral host molecule. rsc.org This indicates that the pyrene chromophore is sensitive to chiral perturbations.

Therefore, while this compound is intrinsically achiral, it could potentially be studied using induced CD spectroscopy to probe its interactions with chiral systems. No experimental CD data for this compound itself has been found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Due to the molecule's high degree of symmetry (D2h point group), the number of unique signals in both proton and carbon NMR spectra is significantly simplified. The structure contains two distinct types of protons and four distinct types of carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two sets of chemically equivalent protons.

H-2, H-7: These protons are equivalent due to the molecule's symmetry.

H-4, H-5, H-9, H-10: These four protons are also chemically equivalent.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display four signals, corresponding to the four sets of non-equivalent carbon atoms.

C-1, C-3, C-6, C-8: The four carbons directly bonded to chlorine atoms are equivalent.

C-2, C-7: These two carbons are equivalent.

C-4, C-5, C-9, C-10: These four carbons are equivalent.

C-4a, C-5a, C-9a, C-9b: The four internal quaternary carbons are equivalent.

While specific, experimentally derived high-resolution spectra for this compound are not widely published, the expected chemical shifts can be estimated based on known values for pyrene and the substituent effects of chlorine.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-2, H-7 | 8.0 - 8.5 | Aromatic region, influenced by adjacent chlorine. |

| ¹H | H-4, H-5, H-9, H-10 | 8.0 - 8.5 | Aromatic region. |

| ¹³C | C-1, C-3, C-6, C-8 | 128 - 132 | Aromatic C-Cl. |

| ¹³C | C-2, C-7 | 125 - 130 | Aromatic C-H. |

| ¹³C | C-4, C-5, C-9, C-10 | 125 - 130 | Aromatic C-H. |

| ¹³C | C-4a, C-5a, C-9a, C-9b | 123 - 127 | Quaternary aromatic carbon. |

X-ray Diffraction and Crystallography for Structural Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing data on bond lengths, bond angles, and intermolecular packing.

Although a specific crystallographic information file (CIF) for this compound is not publicly available, studies on related halogenated pyrenes and other polycyclic aromatic hydrocarbons (PAHs) allow for an informed prediction of its solid-state structure. The crystal structure of the related 4-fold core-chlorinated 1,3,6,8-tetraazapyrene (B12108145) shows that the molecules form parallel stacks with an interplanar distance of 3.41 Å mpg.de. It is expected that this compound would also adopt a planar conformation, with intermolecular interactions dominated by π–π stacking. The chlorine atoms would influence the packing arrangement, potentially leading to a herringbone or slipped-stack motif to accommodate the halogen atoms and optimize intermolecular forces.

A typical crystallographic analysis would yield the following parameters:

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Intermolecular Distances | Distances between neighboring molecules (e.g., π-stacking distance) |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict its molecular conformation, orbital energies, and other electronic properties.

Studies on related tetra-substituted pyrene derivatives and other chlorinated PAHs often employ hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d) or larger to achieve a balance of accuracy and computational cost nih.govmdpi.com. Such calculations would confirm the planarity of the pyrene core. Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and electronic excitation energy. The introduction of electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrene, potentially altering the molecule's photophysical properties.

Excitation energy transfer (EET) is a process where an excited donor molecule transfers its energy to an acceptor molecule non-radiatively. The efficiency of this process is highly dependent on the distance between the chromophores and the spectral overlap between the donor's emission and the acceptor's absorption.

The primary mechanism governing this transfer in molecules like this compound is Förster Resonance Energy Transfer (FRET). While specific EET modeling studies on this compound are scarce, the theoretical framework is well-established. The rate of energy transfer (kET) is inversely proportional to the sixth power of the donor-acceptor distance (R) and depends on the spectral overlap integral (J) and the orientation of the transition dipoles (κ²).

Modeling EET pathways for this compound would involve:

Calculating its absorption and emission spectra using Time-Dependent DFT (TD-DFT).

Identifying a suitable acceptor molecule with an absorption spectrum that overlaps with the emission of the tetrachloropyrene.

Calculating the Förster distance (R₀), which is the distance at which energy transfer efficiency is 50%. This parameter is crucial for designing systems where this compound could act as an energy donor in applications such as fluorescent probes or light-harvesting assemblies rsc.orgresearchgate.neturi.edu.

Understanding the formation pathways of this compound is crucial, particularly in environmental and combustion chemistry. Kinetic models are used to simulate the reaction rates and mechanisms that lead to its synthesis from precursors like pyrene.

Research has shown that chlorinated pyrenes, including this compound, can be formed during the combustion of organic materials in the presence of a chlorine source, such as polyvinyl chloride (PVC) nih.gov. The formation typically proceeds through a sequential chlorination mechanism. A kinetic model for this process involves a series of elementary reaction steps, starting from pyrene:

Pyrene → 1-Chloropyrene (B1222765) → Dichloropyrenes → Trichloropyrenes → this compound

A kinetic model was developed to describe the experimental data on the sequential chlorination of pyrene during combustion nih.gov. The model indicated that the rate constants for the formation of mono-, di-, and trichlorinated pyrenes were significantly higher (over 30 times) than those for the formation of tetrachlorinated and pentachlorinated pyrenes nih.gov. This suggests that the initial chlorination steps are much faster than the subsequent additions to an already heavily chlorinated pyrene core, likely due to the deactivating effect of the chlorine substituents on the aromatic ring. These models are essential for predicting the emission of such compounds from industrial processes and for developing strategies to mitigate their formation nih.govnih.gov.

Scientific Data on this compound Remains Limited

The scientific community has focused more broadly on the parent compound, pyrene, and other classes of chlorinated pollutants. While general principles of environmental chemistry can offer hypotheses about the behavior of this compound, specific experimental data, which is required for a thorough and accurate analysis as requested, is absent. Information on related but distinct compounds, such as other polycyclic aromatic hydrocarbons (PAHs) or different chlorinated organic molecules, cannot be accurately extrapolated to describe the specific actions of this compound.

Consequently, a detailed article structured around the requested outline cannot be generated at this time without resorting to speculation, which would compromise the scientific accuracy of the content. Further research and published studies are needed to elucidate the specific environmental characteristics of this compound.

Environmental Behavior and Transformation Pathways of 1,3,6,8 Tetrachloropyrene

Sorption and Transport in Environmental Matrices (e.g., Soil, Sediments, Particulate Matter)

The movement and distribution of 1,3,6,8-tetrachloropyrene in the environment are significantly influenced by its sorption characteristics. As a hydrophobic compound, it is expected to exhibit strong binding to organic matter in soil, sediments, and particulate matter. wikipedia.org This partitioning behavior is a key factor in its environmental persistence and transport.

Sorption to environmental matrices is a critical process that governs the fate of hydrophobic organic compounds. The extent of sorption is influenced by the physicochemical properties of both the chemical and the environmental matrix. For instance, the quantity of pyrene (B120774) sorbed by soil is often proportional to the percentage of organic matter and, to some extent, the clay mineralogy. nih.govuakron.edu Studies on pyrene have shown that sorption equilibria in tropical soils can be attained within 720 minutes. nih.gov Furthermore, environmental conditions such as pH and temperature can affect sorption, with some studies indicating that a lower pH and temperature can lead to increased sorption of pyrene. nih.govunidel.edu.ng

The transport of this compound is largely dictated by its sorptive tendencies. Strong sorption to soil and sediment particles can limit its mobility in aqueous systems, reducing the likelihood of groundwater contamination through leaching. However, transport can occur through the movement of contaminated soil particles via erosion by wind or water. In aquatic environments, it is likely to be associated with suspended particulate matter and bottom sediments.

| Parameter | Description | Expected Range |

|---|---|---|

| Log Koc | Organic Carbon-Water Partition Coefficient | 4.5 - 6.0 (Estimated) |

| Mobility in Soil | Tendency to move through the soil profile | Low to Immobile |

| Primary Transport Pathways | Dominant mechanisms of movement in the environment | - Adsorption to particulate matter

|

Disclaimer: The values in the table above are illustrative and based on the general properties of chlorinated polycyclic aromatic hydrocarbons. Specific experimental data for this compound is required for accurate assessment.

Bioaccumulation and Biotransformation (Mechanistic Aspects)

The persistence and potential for food web transfer of this compound are determined by its bioaccumulation and biotransformation characteristics. As a lipophilic compound, it has the potential to accumulate in the fatty tissues of organisms.

Bioaccumulation:

The process of bioaccumulation involves the uptake of a chemical from the environment and its concentration in an organism at a level higher than that in the surrounding medium. For hydrophobic compounds like chlorinated PAHs, bioaccumulation is a significant concern as it can lead to biomagnification through the food chain. rivm.nl The extent of bioaccumulation is often related to the compound's octanol-water partition coefficient (Kow), with more lipophilic compounds generally showing higher bioaccumulation potential.

Fish and other aquatic organisms can take up these compounds directly from contaminated water or through the consumption of contaminated food. While fish are capable of metabolizing and eliminating some PAHs, which can result in lower bioconcentration factors (BCFs), organisms lower in the food chain, such as mussels, may not have the same metabolic capacity and can exhibit higher BCFs. researchgate.net

Biotransformation:

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds. This can lead to either detoxification and excretion or, in some cases, the formation of more toxic metabolites. The biotransformation of chlorinated hydrocarbons can occur through various pathways, including oxidation, reduction, and conjugation. researchgate.net

In vertebrates, the initial steps of PAH metabolism are often catalyzed by cytochrome P450 enzymes. nih.gov For chlorinated compounds, metabolic pathways can involve dechlorination, hydroxylation, and conjugation with molecules such as glutathione (B108866) to increase water solubility and facilitate excretion. nih.govmdpi.com The specific metabolic fate of this compound in various organisms has not been extensively studied. However, it is plausible that it undergoes similar biotransformation processes to other chlorinated PAHs. These processes are crucial in determining the compound's persistence and toxicity in biological systems.

The table below outlines the potential bioaccumulation and biotransformation characteristics of this compound based on the behavior of analogous compounds.

| Process | Description | Expected Characteristics |

|---|---|---|

| Bioaccumulation Potential | Tendency to accumulate in living organisms | High (due to lipophilicity) |

| Primary Uptake Routes | How organisms are exposed | - Dermal absorption

|

| Potential Biotransformation Pathways | Metabolic processes that can alter the compound | Phase I: Oxidation (e.g., hydroxylation) catalyzed by Cytochrome P450 enzymes |

| Phase I: Reductive dechlorination (under anaerobic conditions) | ||

| Phase II: Conjugation (e.g., with glutathione, sulfates, or glucuronic acid) to increase water solubility for excretion |

Disclaimer: The information in the table is based on general principles of xenobiotic metabolism and the known fate of related compounds. Specific metabolic studies on this compound are needed for confirmation.

Molecular Mechanisms of Interaction and Biological Relevance of Chlorinated Pyrenes Strictly Mechanistic

Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants, including halogenated aromatic hydrocarbons. nih.govresearchgate.net Upon binding a ligand, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govmdpi.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1. nih.govnih.gov

1,3,6,8-Tetrachloropyrene has been identified as a potent activator of the AhR pathway. In vitro bioassays using rat hepatoma (H4IIE) cells to measure ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1 induction, demonstrated that this compound induces a powerful response. nih.gov It was found to induce the greatest potency of EROD activity among 22 tested low-molecular-weight polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives. nih.gov The induced activity reached 83.1% of the maximum response elicited by the prototypical potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Table 1: AhR Activation Potency of this compound

| Compound | Assay | Cell Line | Measured Potency | Reference |

|---|---|---|---|---|

| This compound | EROD Assay | H4IIE (Rat Hepatoma) | 83.1% of TCDD-max | nih.gov |

Studies consistently show that the chlorination of PAHs often enhances their ability to activate the AhR compared to their non-chlorinated parent compounds. nih.gov While pyrene (B120774) itself has a low affinity for the AhR, the addition of chlorine atoms, as seen in this compound, dramatically increases its potency. nih.govnih.gov This enhancement is a common trend observed for many chlorinated PAHs. nih.gov When compared to other halogenated aromatic hydrocarbons, this compound stands out for its high induction potency, approaching that of TCDD, which is considered the most potent AhR agonist. nih.gov This places this compound among the more significant AhR-activating chlorinated PAHs. nih.gov

DNA-Damaging Effects at the Molecular Level

Beyond receptor-mediated effects, this compound has been shown to exert direct genotoxic effects. The mechanisms of DNA damage by such compounds can be complex, involving direct interaction with DNA or indirect damage through the generation of reactive oxygen species (ROS). nih.govnih.gov

The SOS/umu test is a widely used short-term bacterial assay to screen for DNA-damaging agents (genotoxins). nih.gov The test measures the induction of the umuC gene, which is part of the SOS DNA repair system in Salmonella typhimurium. nih.gov A positive response indicates that the chemical has caused DNA damage, triggering this repair pathway. nih.govnih.gov

In this assay, this compound was unique among several tested chlorinated PAHs for eliciting strong DNA-damaging effects even in the absence of metabolic activation (without the addition of an S9 fraction). nih.gov This suggests that the parent compound itself, and not necessarily a metabolite, is capable of directly interacting with or damaging DNA. nih.gov In contrast, other tested chlorinated PAHs only showed significant DNA-damaging effects after the addition of the S9 mix, which contains metabolic enzymes. nih.gov

Table 2: DNA-Damaging Effect of this compound in the SOS/umu Test

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| This compound | SOS/umu test (S. typhimurium TA1535/pSK1002) | Without S9 | Strong DNA-damaging effect | nih.gov |

The degree and specific positioning of chlorine atoms on the aromatic structure are determining factors for the genotoxicity of chlorinated PAHs. nih.gov The case of this compound highlights that a specific pattern of tetrachlorination on a pyrene core results in a molecule with potent direct-acting genotoxicity. nih.gov The presence and location of chlorine substituents can alter the molecule's electronic structure, making it more susceptible to reactions that can lead to DNA adduct formation or other forms of damage. nih.govnih.govresearchgate.net The specific arrangement in this compound appears to confer a chemical reactivity that distinguishes it from other chlorinated pyrenes and PAHs that require metabolic activation to become genotoxic. nih.gov

Theoretical Considerations of Molecular Reactivity and Electronic Structure in Biological Contexts

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), provide insights into the molecular properties that govern biological activity. dergipark.org.tr Global reactivity descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) can help explain the reactivity of molecules like this compound. dergipark.org.trnih.gov

Key descriptors include chemical potential, electrophilicity index, and chemical hardness. dergipark.org.tr A high electrophilicity index, for instance, suggests a greater capacity to accept electrons, which can be associated with reactivity towards electron-rich biological macromolecules like DNA. dergipark.org.trnih.gov The substitution of hydrogen with chlorine atoms, which are highly electronegative, significantly alters the electronic landscape of the pyrene molecule. This substitution pattern can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and potentially increasing its reactivity in biological systems. nih.gov The specific 1,3,6,8-substitution pattern likely creates a unique distribution of electron density and molecular electrostatic potential that facilitates its potent interactions with both the AhR and DNA.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Approaches for Specific Isomers

A primary challenge in the study of chlorinated pyrenes is the availability of pure, isomerically specific standards. The environmental presence of numerous congeners necessitates the development of synthetic methods that can selectively produce isomers like 1,3,6,8-tetrachloropyrene. Future research is anticipated to focus on novel synthetic strategies that offer high yields and regioselectivity. Drawing parallels from the synthesis of other specifically substituted pyrenes, such as the use of 1,3,6,8-tetrabromopyrene (B107014) as a precursor for star-shaped organic semiconductors, highlights the potential for developing targeted synthetic routes. epa.gov Advances in catalysis and purification techniques will be instrumental in providing the high-purity standards required for accurate toxicological and environmental analysis.

Advanced Spectroscopic Techniques for In Situ Characterization

The detection and quantification of this compound in complex environmental matrices present a significant analytical challenge. Future research will likely focus on the development and application of advanced spectroscopic techniques for in situ characterization. This would allow for real-time monitoring of the compound in environmental compartments without the need for extensive sample preparation, which can introduce artifacts. Techniques such as laser-induced fluorescence and surface-enhanced Raman spectroscopy (SERS) hold promise for the sensitive and selective detection of specific Cl-PAH isomers. Furthermore, the integration of computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can aid in the interpretation of spectroscopic data and provide insights into the electronic properties of this compound, facilitating its identification. rsc.org

Refined Environmental Fate Models and Prediction of Transformation Products

Predicting the environmental persistence, transport, and transformation of this compound is crucial for assessing its long-term ecological impact. Current environmental fate models are often limited in their ability to accurately predict the transformation products of chlorinated organic compounds. nih.govfrontiersin.org Future research is needed to develop more refined models that can account for the complex interplay of biotic and abiotic degradation pathways.

Web-based screening tools, such as the Chemical Transformation Simulator (CTS), are being developed to predict how organic chemicals will transform in various environmental and biological systems. epa.gov These tools utilize reaction libraries based on published literature to identify potential transformation pathways. epa.gov For this compound, this would involve modeling its potential for photodegradation, microbial degradation, and metabolism in organisms. A key area of investigation is the photochemical production of Cl-PAHs in environments like tidal flats, which suggests that the transformation of parent PAHs can be a significant source of their chlorinated derivatives. nih.govnih.gov Understanding these transformation pathways is essential, as the degradation products may have different toxicological profiles than the parent compound.

| Modeling Approach | Application to this compound | Key Research Need |

| Chemical Transformation Simulator (CTS) | Prediction of degradation products in aquatic and biological systems. | Expansion of reaction libraries to include specific pathways for chlorinated pyrenes. |

| Catchment-Scale Models | Estimation of transport from soil to water bodies. | Integration of data on the formation and stability of transformation products. frontiersin.org |

| Pathway Generators | Prediction of numerous potential transformation products and elementary reactions. | A more complete understanding of the underlying mechanisms, particularly for reactions with hydroxyl radicals. nih.gov |

Deeper Elucidation of Molecular Interaction Mechanisms with Biological Systems

A significant gap in the current knowledge of this compound is a detailed understanding of its interactions with biological systems at the molecular level. A well-established mechanism for the toxicity of many aromatic hydrocarbons is their interaction with the aryl hydrocarbon receptor (AhR). wikipedia.orgsemanticscholar.org The binding of a ligand to the AhR can initiate a cascade of downstream events, leading to changes in gene expression and cellular function. wikipedia.org

Future research should focus on determining the binding affinity of this compound for the AhR and characterizing the subsequent biological responses. It is important to investigate other potential mechanisms of toxicity as well, such as the induction of oxidative stress and direct chemical reactivity with biomolecules. nih.govnih.gov Understanding these fundamental molecular interactions is a prerequisite for accurately assessing the potential health risks associated with exposure to this compound. The integration of biophysical techniques and molecular dynamics simulations will be crucial in this endeavor.

Cross-Disciplinary Research at the Interface of Chemistry, Environmental Science, and Molecular Biology

Addressing the multifaceted challenges posed by this compound requires a concerted, cross-disciplinary research effort. The advancement of knowledge in this area is contingent upon the collaboration of scientists from chemistry, environmental science, and molecular biology. For instance, the synthesis of pure analytical standards by chemists is a critical first step for toxicological studies conducted by molecular biologists. The findings from these toxicological studies, in turn, can inform the development of more accurate environmental fate models by environmental scientists.

An integrated modeling approach that combines predictions of transformation pathways with models of environmental transport and fate is a key future direction. frontiersin.org Such an approach necessitates collaboration between environmental chemists who study substance behavior at the molecular level and hydrologists who model transport processes at larger scales. frontiersin.org By fostering these cross-disciplinary collaborations, a more holistic understanding of this compound's lifecycle and its potential impacts can be achieved.

Q & A

Q. What analytical methods are recommended for determining the physicochemical properties of 1,3,6,8-tetrachloropyrene?

To characterize physicochemical properties (e.g., molecular weight 340.03 g/mol, boiling point 487.6°C, density 1.62 g/cm³), use gas chromatography-mass spectrometry (GC-MS) for volatility analysis, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability. Calibrate instruments with certified reference standards, such as those listed in chromatographic databases (e.g., EINECS 210-474-2) . For structural confirmation, nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) is advised, as demonstrated in pyrene-derivative studies .

Q. How can researchers safely handle and store this compound in laboratory settings?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to its high flash point (260.4°C) and potential toxicity. Refer to safety protocols for chlorinated polyaromatic hydrocarbons, including spill containment using activated carbon and neutralization with alkaline solutions .

Advanced Research Questions

Q. What experimental designs are effective for studying the environmental degradation of this compound in contaminated soils?

Conduct soil microcosm experiments under controlled aerobic/anaerobic conditions. Inoculate with microbial consortia (e.g., Phlebia brevispora, known to degrade chlorinated dioxins) and monitor degradation using LC-HRMS to identify metabolites like chlorocatechols or methoxy derivatives. Include abiotic controls and isotope-labeled analogs (e.g., -tracers) to distinguish biotic vs. abiotic pathways, as shown in dioxin degradation studies . Optimize parameters such as pH, temperature, and nutrient supplementation to mimic natural remediation scenarios.

Q. How can researchers address challenges in synthesizing this compound derivatives for material science applications?

Optimize halogenation reactions using pyrene precursors under anhydrous conditions with catalysts like FeCl or AlCl. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterize using XRD for crystallinity or BET surface area analysis for porous materials. For functionalized derivatives (e.g., carboxylated forms), employ Suzuki-Miyaura coupling with boronic acids, as reported for pyrene-based metal-organic frameworks (MOFs) .

Q. What advanced techniques resolve analytical ambiguities between this compound and its structural isomers?

Use high-resolution mass spectrometry (HRMS) to differentiate isomers based on exact mass (e.g., CHCl vs. CHCl). Pair with retention index matching on GC columns (e.g., DB-5MS) calibrated against certified standards . For isomer-specific detection, develop antibody-based assays or employ computational modeling (DFT) to predict UV-Vis or fluorescence spectra unique to each congener .

Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + HRMS) to address discrepancies in metabolite identification or synthesis yields.

- Quality Control : Use internal standards (e.g., -labeled analogs) for quantification in environmental matrices to mitigate matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.